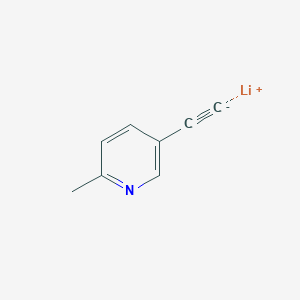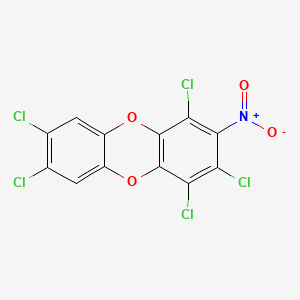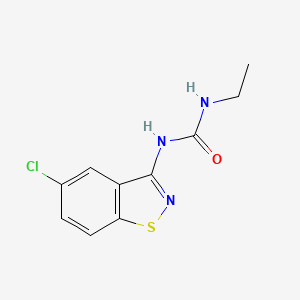silane CAS No. 111722-98-6](/img/structure/B14333977.png)
[(1-Ethoxypenta-1,4-dien-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethoxypenta-1,4-dien-1-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to a penta-1,4-dien-1-yl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxypenta-1,4-dien-1-yl)oxysilane typically involves the reaction of penta-1,4-dien-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Penta-1,4-dien-1-ol+TrimethylchlorosilaneBase(1-Ethoxypenta-1,4-dien-1-yl)oxysilane+HCl
Industrial Production Methods
On an industrial scale, the production of (1-Ethoxypenta-1-yl)oxysilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethoxypenta-1-4-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
(1-Ethoxypenta-1-4-dien-1-yl)oxysilane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism by which (1-Ethoxypenta-1-4-dien-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form stable bonds with oxygen, nitrogen, and other heteroatoms, facilitating the formation of complex molecular structures. The pathways involved in these interactions depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Ethenyl-1-methoxypenta-1-4-dien-1-yl)oxysilane
- 1-Methoxy-3-(trimethylsilyloxy)butadiene
- Trimethyl[(4-methyl-1-3-pentadien-2-yl)oxy]silane
Uniqueness
(1-Ethoxypenta-1-4-dien-1-yl)oxysilane is unique due to its specific structural features, which confer distinct chemical properties. The presence of the ethoxy group and the penta-1,4-dien-1-yl moiety allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds.
Propriétés
Numéro CAS |
111722-98-6 |
|---|---|
Formule moléculaire |
C10H20O2Si |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
1-ethoxypenta-1,4-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C10H20O2Si/c1-6-8-9-10(11-7-2)12-13(3,4)5/h6,9H,1,7-8H2,2-5H3 |
Clé InChI |
IPSWMNSQCJASJR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CCC=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)

![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)

![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)



![2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol](/img/structure/B14333959.png)


![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
